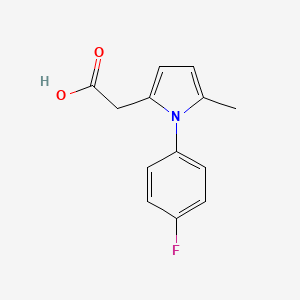
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester is a complex organic compound that features an indole ring, a tolyloxy group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the indole derivative is replaced by the tolyloxy group.
Acetylation: The acetylamino group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Propionic Acid Derivative: The propionic acid moiety can be introduced through a condensation reaction with an appropriate ester or acid chloride.
Esterification: Finally, the ethyl ester is formed through esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the tolyloxy group.
Reduction: Reduction reactions can target the carbonyl groups in the acetylamino and ester functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole ring and the tolyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. The indole ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity in the central nervous system, while the tolyloxy and acetylamino groups might confer additional pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The indole ring could facilitate binding to proteins or nucleic acids, while the other functional groups might modulate its overall activity and specificity.
類似化合物との比較
Similar Compounds
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid: Similar structure but lacks the ethyl ester group.
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-butanoic acid ethyl ester: Similar structure but with a butanoic acid moiety instead of propionic acid.
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid methyl ester: Similar structure but with a methyl ester group instead of ethyl ester.
Uniqueness
The presence of the ethyl ester group in 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester may confer unique properties, such as increased lipophilicity or altered metabolic stability, compared to its analogs. This could make it more suitable for certain applications, particularly in medicinal chemistry where ester groups can influence drug absorption and distribution.
特性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
ethyl 3-(1H-indol-3-yl)-2-[[2-(3-methylphenoxy)acetyl]amino]propanoate |
InChI |
InChI=1S/C22H24N2O4/c1-3-27-22(26)20(12-16-13-23-19-10-5-4-9-18(16)19)24-21(25)14-28-17-8-6-7-15(2)11-17/h4-11,13,20,23H,3,12,14H2,1-2H3,(H,24,25) |
InChIキー |
USJCDDVURJMIMD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
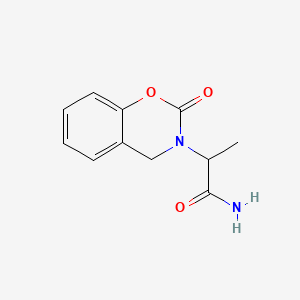
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)
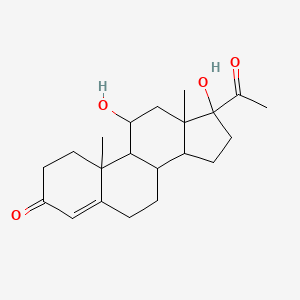
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
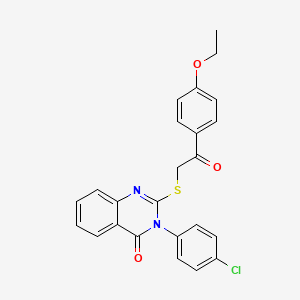
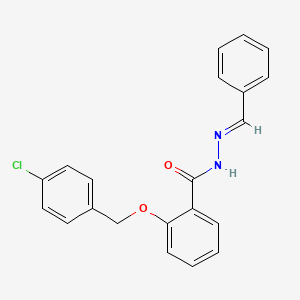

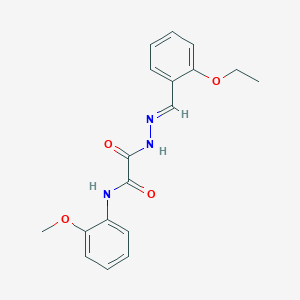
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
